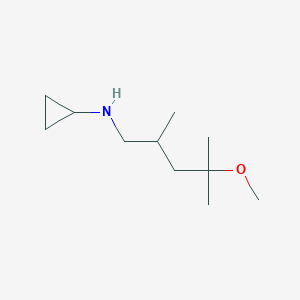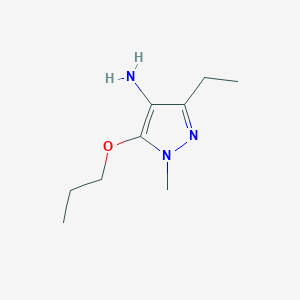
3-Ethyl-1-methyl-5-propoxy-1h-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-1-methyl-5-propoxy-1h-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-methyl-5-propoxy-1h-pyrazol-4-amine typically involves the reaction of appropriate substituted hydrazines with 1,3-dicarbonyl compounds under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-1-methyl-5-propoxy-1h-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ether.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with different functional groups.
Applications De Recherche Scientifique
3-Ethyl-1-methyl-5-propoxy-1h-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 3-Ethyl-1-methyl-5-propoxy-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Ethyl-5-methyl-1H-pyrazol-3-amine
- 1-Ethyl-4-methyl-1H-pyrazol-5-amine
- 3-Methyl-1H-pyrazol-5-amine
- 1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride
- 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride
Uniqueness
The presence of the propoxy group, in particular, can influence its solubility and interaction with biological targets, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C9H17N3O |
|---|---|
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
3-ethyl-1-methyl-5-propoxypyrazol-4-amine |
InChI |
InChI=1S/C9H17N3O/c1-4-6-13-9-8(10)7(5-2)11-12(9)3/h4-6,10H2,1-3H3 |
Clé InChI |
JBQWMEGAAQZJAV-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C(=NN1C)CC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


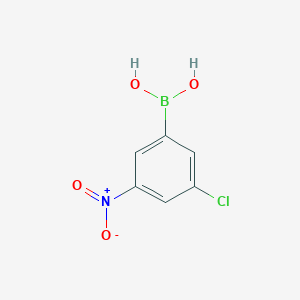
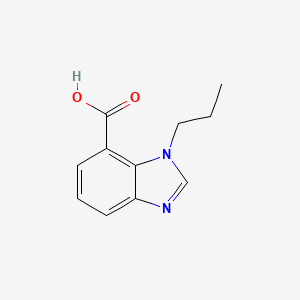
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate](/img/structure/B13626380.png)
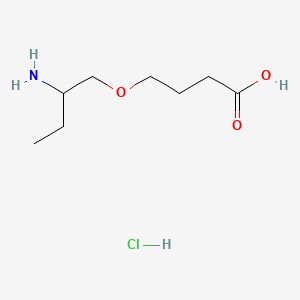

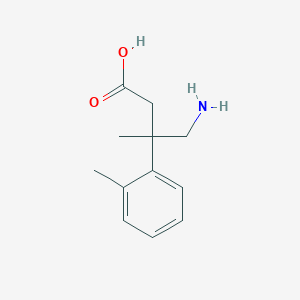


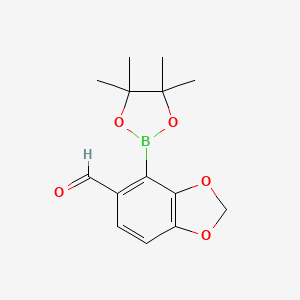
![4,4,5,5-Tetramethyl-2-{3-[(oxolan-3-yloxy)methyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B13626431.png)
![3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl fluoride](/img/structure/B13626435.png)
